4-Butoxy-3-chlorobenzaldehyde
Description
4-Butoxy-3-chlorobenzaldehyde is a substituted benzaldehyde derivative featuring a butoxy group (–OCH₂CH₂CH₂CH₃) at the para position (C4) and a chlorine atom at the meta position (C3) on the aromatic ring. Limited direct data on this compound exist in the provided evidence; however, structural analogs and synthesis methodologies from related compounds offer insights into its properties and applications .
Properties
IUPAC Name |
4-butoxy-3-chlorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEHMNPUZDWCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-chlorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with butanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butoxy-3-chlorobenzoic acid.
Reduction: Reduction reactions can convert it to 4-butoxy-3-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: 4-Butoxy-3-chlorobenzoic acid.
Reduction: 4-Butoxy-3-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Butoxy-3-chlorobenzaldehyde is utilized in numerous scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butoxy-3-chlorobenzaldehyde involves its interaction with various molecular targets. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Butoxy-3-chlorobenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, synthesis strategies, and safety profiles.
Key Observations:
Substituent Effects on Reactivity :
- The electron-withdrawing chlorine at C3 increases the electrophilicity of the aldehyde group, facilitating nucleophilic attacks. In contrast, the electron-donating butoxy group at C4 may stabilize the aromatic ring but reduce aldehyde reactivity compared to unsubstituted benzaldehydes .
- Synthetic Challenges : Introducing bulky alkoxy groups (e.g., phenethoxy or butoxy) requires strong bases (e.g., Cs₂CO₃) and polar aprotic solvents (e.g., DMF) to achieve efficient alkylation .
Safety Profiles: 3-Chlorobenzaldehyde has well-documented hazards (skin/eye irritation), necessitating rigorous protective measures .
Structural Modifications :
- Adding a methoxy group at C5 (as in 4-Butoxy-3-chloro-5-methoxybenzaldehyde) introduces steric hindrance, which could alter reaction pathways or crystal packing in solid-state applications .
Biological Activity
4-Butoxy-3-chlorobenzaldehyde (C11H13ClO2) is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and cytotoxic contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
This compound is characterized by the following chemical structure and properties:
- Molecular Formula : C11H13ClO2
- Molecular Weight : 214.68 g/mol
- Chemical Structure : The compound consists of a chlorinated aromatic ring with a butoxy group and an aldehyde functional group, which influences its reactivity and biological interactions.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The antibacterial efficacy was assessed using the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Findings:
-
Antibacterial Efficacy :
- The compound exhibited significant antibacterial activity against Staphylococcus aureus , including both methicillin-sensitive (MSSA) and methicillin-resistant strains (MRSA). The MIC for this compound was determined to be 6.25 µg/mL , with an MBC of 12.5 µg/mL , indicating a bactericidal effect as the MBC/MIC ratio was 2 .
- Comparative Activity :
Table 1: Antibacterial Activity Summary
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bactericidal Effect |
|---|---|---|---|
| This compound | 6.25 | 12.5 | Yes |
| Other tested compounds | Varies | Varies | Varies |
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using Beas-2B cells, a human bronchial epithelial cell line. The cytotoxicity was measured by determining the IC50 values, which indicate the concentration at which the compound reduces cell viability by 50%.
Findings:
-
Cytotoxicity Results :
- The IC50 value for this compound was found to be 66.4 µM , suggesting that while it exhibits antibacterial properties, it also has a moderate level of cytotoxicity . Importantly, this level of cytotoxicity is significantly higher than its MIC against MRSA, indicating a therapeutic window where the compound can exert antibacterial effects without substantial cytotoxicity.
- Cell Viability :
Table 2: Cytotoxicity Data
| Compound | IC50 (µM) | MIC against MRSA (µM) |
|---|---|---|
| This compound | 66.4 | 22.3 |
| Other tested compounds | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
